molecular formula C19H20ClN3O3S B11482990 5-chloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-methoxy-4-methylbenzenesulfonamide

5-chloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-methoxy-4-methylbenzenesulfonamide

Cat. No.: B11482990
M. Wt: 405.9 g/mol
InChI Key: ZHSMLOLRJYWPID-UHFFFAOYSA-N
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Description

5-chloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-methoxy-4-methylbenzenesulfonamide is a complex organic compound that features an imidazole ring, a phenyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-methoxy-4-methylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, which can be synthesized through the condensation of glyoxal and ammonia . The phenyl group is then introduced via a Friedel-Crafts alkylation reaction, followed by the sulfonamide formation through the reaction of the corresponding amine with a sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-methoxy-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-chloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-methoxy-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which may inhibit the activity of certain enzymes. The sulfonamide moiety can interfere with the synthesis of folic acid in microorganisms, leading to their inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-methoxy-4-methylbenzenesulfonamide is unique due to its combination of a chloro group, an imidazole ring, and a sulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C19H20ClN3O3S

Molecular Weight

405.9 g/mol

IUPAC Name

5-chloro-N-[1-(4-imidazol-1-ylphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H20ClN3O3S/c1-13-10-18(26-3)19(11-17(13)20)27(24,25)22-14(2)15-4-6-16(7-5-15)23-9-8-21-12-23/h4-12,14,22H,1-3H3

InChI Key

ZHSMLOLRJYWPID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC(C)C2=CC=C(C=C2)N3C=CN=C3)OC

Origin of Product

United States

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